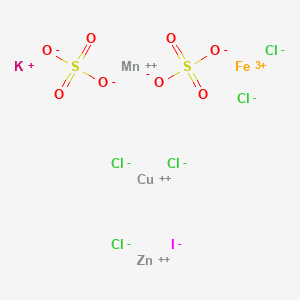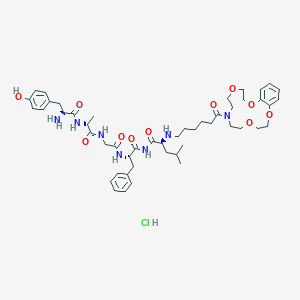
2-chloro-N-(2,2,2-trifluoroethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2,2-trifluoroethyl)propanamide, also known as chlorotrifluoroethylpropionamide, is an organic compound that is used as a reagent in organic synthesis as well as in various scientific research applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, it is a useful reagent in the synthesis of organic compounds such as esters, amides, and amines. It is also used as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-chloro-N-(2,2,2-trifluoroethyl)propanamide”, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drug molecules, making them more effective . Therefore, “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” could potentially be used in the development of new pharmaceuticals.
Organic Synthesis
“2-chloro-N-(2,2,2-trifluoroethyl)propanamide” can be used as a reagent in organic synthesis . For example, it can react with other compounds to form intermediates, which can then be used to synthesize more complex molecules .
Material Science
The unique properties of fluorine-containing compounds like “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” make them useful in material science . They can be used in the development of new materials with improved characteristics.
Electronics
Fluorine-containing compounds are often used in the electronics industry due to their unique properties . “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” could potentially be used in the manufacture of electronic components.
Agrochemicals
Fluorine-containing compounds are also used in the production of agrochemicals . “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” could be used to develop new pesticides or fertilizers.
Catalysis
Fluorine-containing compounds can act as catalysts in various chemical reactions . “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” could potentially be used as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRNHFORYFCZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396588 |
Source


|
| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139126-57-1 |
Source


|
| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














